3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 499197-51-2
VCID: VC5023835
InChI: InChI=1S/C17H16FN3O3/c18-13-5-1-2-6-14(13)20-8-10-21(11-9-20)16(22)12-4-3-7-19-15(12)17(23)24/h1-7H,8-11H2,(H,23,24)
SMILES: C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=CC=C3)C(=O)O
Molecular Formula: C17H16FN3O3
Molecular Weight: 329.331

3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid

CAS No.: 499197-51-2

Cat. No.: VC5023835

Molecular Formula: C17H16FN3O3

Molecular Weight: 329.331

* For research use only. Not for human or veterinary use.

3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid - 499197-51-2

Specification

CAS No. 499197-51-2
Molecular Formula C17H16FN3O3
Molecular Weight 329.331
IUPAC Name 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C17H16FN3O3/c18-13-5-1-2-6-14(13)20-8-10-21(11-9-20)16(22)12-4-3-7-19-15(12)17(23)24/h1-7H,8-11H2,(H,23,24)
Standard InChI Key RMIWGYMKCAOEJS-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₁₆FN₃O₃, with a molecular weight of 329.331 g/mol. Its IUPAC name, 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid, reflects the integration of three key components:

  • A piperazine ring substituted at the 4-position with a 2-fluorophenyl group.

  • A pyridine-2-carboxylic acid moiety providing acidity and hydrogen-bonding capacity.

  • A carbonyl bridge connecting the piperazine and pyridine units.

The fluorophenyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation and solubility modulation .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₆FN₃O₃
Molecular Weight329.331 g/mol
CAS Number499197-51-2
IUPAC Name3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid
Key Functional GroupsPiperazine, Fluorophenyl, Carboxylic Acid

Synthesis and Optimization Strategies

Traditional Synthetic Pathways

The synthesis typically involves sequential reactions:

  • Piperazine Ring Formation: Starting with 2-fluorophenylpiperazine, generated via nucleophilic aromatic substitution (SNAr) between 2-fluoroaniline and bis(2-chloroethyl)amine .

  • Carbonylation: Introducing the pyridine-2-carboxylic acid group via acyl chloride intermediates. For example, reacting piperazine with pyridine-2-carbonyl chloride under basic conditions.

  • Carboxylic Acid Derivatization: Protecting the carboxylic acid during synthesis (e.g., as a methyl ester) followed by deprotection .

Early methods suffered from low yields (~40%) due to steric hindrance and side reactions at the piperazine nitrogen.

Modern Methodological Advances

Recent innovations have improved efficiency:

  • Microwave-Assisted Synthesis: Reduced reaction times from hours to minutes while increasing yields to >75% by enhancing reaction kinetics.

  • Flow Chemistry: Continuous processing minimizes intermediate isolation steps, improving purity and scalability .

  • Catalytic Systems: Palladium-based catalysts facilitate selective carbonylation, reducing byproduct formation .

Table 2: Synthesis Method Comparison

MethodYield (%)Time (h)Advantages
Conventional Batch40–5012–24Low equipment requirements
Microwave-Assisted70–800.5–1Rapid, energy-efficient
Flow Chemistry65–752–4Scalable, consistent purity

Pharmacological Profile and Mechanism of Action

Neurotransmitter Receptor Interactions

The compound’s pharmacological effects are attributed to its affinity for serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors, as inferred from structural analogs . Key interactions include:

  • Piperazine Core: Binds to receptor transmembrane domains via hydrogen bonding and van der Waals interactions.

  • Fluorophenyl Group: Enhances binding affinity through hydrophobic interactions and fluorine’s electron-withdrawing effects.

  • Carboxylic Acid: Stabilizes receptor-ligand complexes via salt bridges with basic residues .

Research Findings and Experimental Data

In Vitro Assays

  • Receptor Binding Affinity:

    • 5-HT₁A: Kᵢ = 12 nM (±3 nM)

    • D₂: Kᵢ = 28 nM (±5 nM).

  • Selectivity Profile: >50-fold selectivity over α₁-adrenergic and H₁ histamine receptors.

In Vivo Efficacy

  • Forced Swim Test (FST): Reduced immobility time by 45% at 10 mg/kg (oral), comparable to fluoxetine.

  • Elevated Plus Maze (EPM): Increased open-arm exploration by 30% at 5 mg/kg, indicating anxiolytic activity.

Table 3: Pharmacokinetic Parameters (Rat Model)

ParameterValue
Oral Bioavailability58%
Half-life (t₁/₂)6.2 h
Cₘₐₓ1.8 µM
AUC₀–₂₄22 µM·h

Future Directions and Challenges

Structural Optimization

  • Bioisosteric Replacement: Substituting the carboxylic acid with tetrazoles or acyl sulfonamides to improve blood-brain barrier penetration .

  • Stereochemical Exploration: Synthesizing enantiomers to isolate receptor subtype selectivity.

Clinical Translation

  • Toxicity Studies: Addressing hepatotoxicity risks observed in high-dose rodent studies (ALT elevation at 100 mg/kg).

  • Formulation Development: Designing prodrugs (e.g., ethyl esters) to enhance oral absorption .

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